N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-15-11-14(12-16(13-15)28-2)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPMIDYEFDLPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide typically involves the formation of the benzimidazole core followed by functionalization. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole ring . Subsequent reactions introduce the phenyl and dimethoxybenzamide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site or as a receptor modulator by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include derivatives with variations in aromatic substituents, benzimidazole linkage, and acyl groups. Below is a comparative analysis based on potency, cytotoxicity, and substituent effects.
Table 1: Comparative Data on Benzimidazole-Benzamide Derivatives
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (Cl, NO₂, CF₃): Enhance potency by improving target binding but often reduce cell viability due to increased toxicity. For example, 3,5-dichloro and 3,4-dichloro derivatives exhibit 14-fold and 11-fold potency increases, respectively, but with compromised cell viability .
- However, methoxy groups may improve aqueous solubility, as observed in analogues like compound 18 .
- Hybrid Structures: Extended structures (e.g., compound 24 with a pyridyl acrylamide chain) balance potency and viability, suggesting that steric and electronic flexibility can mitigate cytotoxicity .
Key Research Findings
Potency-Toxicity Trade-off: Chloro and trifluoromethyl substituents maximize potency but often at the cost of cell viability, whereas methoxy groups prioritize solubility over activity .
Positional Sensitivity: Meta-substituted methoxy groups (e.g., 3-methoxy in compound 23) are less effective than para-substituted electron-withdrawing groups .
Synthetic Flexibility: Diverse functionalization (e.g., sulfonylation, acrylamide extension) allows tuning of pharmacological profiles .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of benzimidazole derivatives with various aromatic compounds. The general synthetic route includes:
- Starting Materials : 1H-benzo[d]imidazole and substituted benzamides.
- Reagents : Commonly used reagents include DMF (N,N-Dimethylformamide) and sulfur for C–N bond formation.
The structure of this compound can be represented as follows:
2.1 Antidiabetic Activity
Research has shown that derivatives of benzimidazole exhibit potent α-glucosidase inhibitory activity. A study demonstrated that compounds structurally similar to this compound displayed significant hypoglycemic effects in vivo, suggesting potential for diabetes management. For instance, derivatives with IC50 values as low as 0.71 µM were identified as promising candidates for further development .
2.2 Anticancer Properties
The benzimidazole core is known for its anticancer properties. Compounds similar to this compound have been evaluated against various cancer cell lines. A recent study reported that certain benzimidazole derivatives inhibited human topoisomerase I, a key enzyme involved in DNA replication and repair, leading to reduced cancer cell viability .
| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| 15o | α-glucosidase | 2.09 | LO2 |
| 22d | Topoisomerase I | 0.71 | A549 |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It acts as a non-competitive inhibitor of α-glucosidase, binding to an allosteric site on the enzyme .
- DNA Interaction : The compound demonstrates strong binding affinity to DNA, stabilizing specific sequences and interfering with topoisomerase activity .
3. Case Studies and Experimental Findings
Several studies have highlighted the biological activities of related compounds:
- A study focused on a series of benzimidazole derivatives showed that modifications at the phenyl ring significantly enhanced their enzyme inhibitory activities and cytotoxic effects against cancer cells .
- Another research effort synthesized a variety of benzimidazole-based compounds and evaluated their anticancer properties across multiple human cancer cell lines, revealing promising results for further drug development .
4.
This compound exhibits notable biological activities, particularly in antidiabetic and anticancer applications. Its mechanisms involve enzyme inhibition and DNA interaction, making it a valuable candidate for further research in therapeutic development. Future studies should focus on optimizing its structure to enhance efficacy and reduce potential side effects.
Q & A
Q. What are the recommended synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide?
The synthesis typically involves multi-step procedures. A copper-catalyzed three-component coupling reaction using 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes is effective for generating structurally related analogs. Key steps include dissolving reactants in anhydrous solvents (e.g., DMF or THF), refluxing under nitrogen, and purification via column chromatography . For benzamide derivatives, condensation reactions between activated carbonyl intermediates and aminobenzimidazole precursors are common, followed by recrystallization to ensure purity.
Q. How is the compound characterized post-synthesis?
Characterization relies on spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions.
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC: Assesses purity (>95% is standard for biological testing) .
Q. What solvents and storage conditions are optimal for stabilizing the compound?
The compound is stable in dimethyl sulfoxide (DMSO) or ethanol at concentrations ≤10 mM. Store at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles, as aggregation may occur .
Advanced Research Questions
Q. How do substituents on the benzamide moiety influence biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, CF₃) at the para position enhance potency (e.g., IC₅₀ = 6.4 μM for 3,5-dichloro analogs), while methoxy groups reduce activity due to steric hindrance or altered electronic profiles. Di-substituted analogs with trifluoromethyl groups show 4–14-fold increases in potency but may compromise cell viability .
Q. How can researchers resolve contradictions between cytotoxicity and potency data?
Use the Sulforhodamine B (SRB) assay to distinguish cytotoxic effects from true potency. This method quantifies cellular protein content, providing a linear response across cell densities and minimizing interference from non-viable cells. Normalize IC₅₀ values against cell viability metrics (e.g., ATP-based assays) to confirm target-specific activity .
Q. What in vitro models are suitable for evaluating neuroprotective potential?
Target metabotropic glutamate receptor 5 (mGluR5) using primary neuronal cultures or SH-SY5Y cell lines. Assess neuroprotection via glutamate-induced excitotoxicity models, measuring changes in intracellular calcium flux or caspase-3 activation. Include positive controls (e.g., DFB, a known mGluR5 modulator) to validate assays .
Q. How to design SAR studies for optimizing aqueous solubility without sacrificing potency?
- Introduce polar substituents (e.g., dimethylamino or pyridyl groups) at the meta or para positions.
- Evaluate solubility using shake-flask methods (pH 7.4 PBS) and correlate with logP values.
- Prioritize analogs with balanced hydrophilicity and intact aromatic stacking interactions, as seen in (E)-N-(1H-benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide, which maintains potency while improving solubility .
Q. What strategies mitigate off-target effects in anticancer screening?
- Employ selectivity panels across kinase or epigenetic targets (e.g., HDACs, PI3K).
- Use CRISPR-Cas9 gene editing to generate knockout cell lines for suspected off-target proteins.
- Cross-validate findings with transcriptomic profiling (RNA-seq) to identify unintended pathway modulation .
Data Analysis and Experimental Design
Q. How to address discrepancies in IC₅₀ values across different studies?
Standardize assay conditions:
- Cell density: 1,000–5,000 cells/well for 96-well plates.
- Exposure time: 48–72 hours for proliferation assays.
- Control normalization: Use vehicle-treated cells and reference compounds (e.g., doxorubicin for cytotoxicity). Report data with SEM and statistical significance (p < 0.05) to ensure reproducibility .
Q. What computational tools predict binding affinity to mGluR5?
- Molecular docking: Use AutoDock Vina or Glide with mGluR5 crystal structures (PDB: 6FFI).
- Molecular dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess stability.
- Free energy perturbation (FEP): Quantify substituent effects on binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
